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Compound of Interest

Compound Name: m-PEG3-Sulfone-PEG3-azide

Cat. No.: B8106208

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and
applications of m-PEG3-Sulfone-PEG3-azide, a heterobifunctional crosslinker essential in the
fields of bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis
Targeting Chimeras (PROTACS).

Core Molecular Data

The fundamental properties of m-PEG3-Sulfone-PEG3-azide are summarized below. This
linker is characterized by two distinct reactive moieties at either end of a hydrophilic

polyethylene glycol (PEG) spacer, enabling the sequential conjugation of two different
molecules.
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Property Value Citation(s)
Molecular Formula C15H31N30sS [1112]
Molecular Weight ~413.5 g/mol [1][2]

Exact Mass 413.183 Da [1]

CAS Number 1895922-76-5 [11[2]

1-azido-2-[2-[2-[2-[2-[2-(2-

methoxyethoxy)ethoxy]ethylsul
Synonyms fonyllethoxy]ethoxy]ethoxy]eth [1]

ane,

MPEG3SulfonePEG3azide

Chemical Structure and Reactivity

m-PEG3-Sulfone-PEG3-azide is a bifunctional molecule designed for advanced
bioconjugation strategies. Its structure consists of a central hydrophilic PEG spacer flanked by
a sulfone group and an azide group. This distinct functionality allows for a two-step conjugation
process.

The diagram below illustrates the bifunctional nature of the linker and its respective reaction
partners.
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Caption: Bifunctional reactivity of m-PEG3-Sulfone-PEG3-azide.
The key reactive features are:

o Sulfone Group: This moiety serves as a Michael acceptor and can react with thiol groups,
such as those from cysteine residues in proteins and antibodies, to form stable thioether
bonds. This reaction is particularly useful for site-specific antibody conjugation, especially
when targeting engineered cysteines or reduced interchain disulfides.[3][4][5]

o Azide Group: The terminal azide is a versatile functional group for "click chemistry." It can
undergo a highly efficient and specific copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC)
with a strained alkyne (e.g., DBCO, BCN), forming a stable triazole linkage.[1][6][7]

The polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting
conjugate in aqueous media, which is highly beneficial for biological applications.[2]

Experimental Protocols

While specific, peer-reviewed protocols detailing the use of CAS 1895922-76-5 are not readily
available, the following section provides representative methodologies for its application in the
synthesis of an antibody-drug conjugate (ADC). These protocols are based on established
chemical principles for sulfone-thiol and azide-alkyne reactions.

Stage 1: Conjugation of the Linker to a Thiol-Containing
Antibody

This protocol outlines the site-specific conjugation of the m-PEG3-Sulfone-PEG3-azide linker
to an antibody via engineered or reduced cysteine residues.

Materials:

e Thiolated monoclonal antibody (mADb) in a suitable buffer (e.g., phosphate-buffered saline,
pH 7.4).

o m-PEG3-Sulfone-PEG3-azide (CAS 1895922-76-5).
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e Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
e Reaction buffer (e.g., PBS with 5 mM EDTA).

e Desalting columns (e.g., PD-10) for purification.

Procedure:

o Antibody Preparation: If starting with native disulfide bonds, selectively reduce the interchain
disulfides using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate
free thiol groups. The molar ratio of TCEP to mAb must be optimized to achieve the desired
number of free thiols per antibody. This reaction is typically performed at room temperature
for 1-2 hours.

e Linker Preparation: Prepare a stock solution of m-PEG3-Sulfone-PEG3-azide in anhydrous
DMF or DMSO (e.g., 10 mM).

o Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the thiolated
antibody solution. The final concentration of the organic solvent should ideally be kept below
10% (v/v) to maintain antibody stability.

 Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C
overnight with gentle mixing.

 Purification: Remove the excess, unreacted linker from the azide-functionalized antibody
(mAb-azide) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS,
pH 7.4).

o Characterization: Characterize the resulting mAb-azide conjugate to determine the drug-to-
antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC)
or mass spectrometry.

Stage 2: "Click" Conjugation of an Alkyne-Modified
Payload

This protocol describes the attachment of an alkyne-containing cytotoxic drug or probe to the
azide-functionalized antibody.
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Materials:

Purified mAb-azide conjugate.

Alkyne-modified payload (e.g., alkyne-drug).

Copper(ll) sulfate (CuSQa).

A reducing agent for Cu(l) generation, such as sodium ascorbate.

A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to
stabilize the Cu(l) catalyst and protect the antibody.

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

Payload Preparation: Prepare a stock solution of the alkyne-payload in DMSO.

Catalyst Preparation: Prepare fresh stock solutions of CuSOa4, sodium ascorbate, and THPTA
in a suitable buffer.

Click Reaction: In a reaction vessel, combine the purified mAb-azide with a 3- to 10-fold
molar excess of the alkyne-payload.

Initiation: Add the catalyst components to the reaction mixture. A typical order of addition is
the copper ligand (THPTA), followed by CuSOa4, and finally sodium ascorbate to initiate the
reaction. The final concentrations should be optimized but are often in the range of 0.1-1 mM
for the catalyst.

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing,
protected from light.

Purification: Purify the final ADC from excess payload and catalyst components using size
exclusion chromatography (SEC) or tangential flow filtration (TFF).

Final Characterization: Analyze the final ADC for purity, aggregation, and final DAR using
SEC, HIC, and mass spectrometry.
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Application Workflow: ADC Synthesis

The synthesis of an antibody-drug conjugate using m-PEG3-Sulfone-PEG3-azide is a
sequential, two-stage process that leverages the orthogonal reactivity of its functional groups.
The workflow ensures a controlled and site-specific conjugation, leading to a homogeneous
ADC product.
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Caption: Experimental workflow for ADC synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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